molecular formula C4H3BrO3 B1441724 3-Bromo-4-hydroxy-5H-furan-2-one CAS No. 21151-51-9

3-Bromo-4-hydroxy-5H-furan-2-one

Cat. No.: B1441724
CAS No.: 21151-51-9
M. Wt: 178.97 g/mol
InChI Key: ZQSNXNHYJXRNAE-UHFFFAOYSA-N
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Description

3-Bromo-4-hydroxy-5H-furan-2-one, also known as bromofuranone, is an organic compound . It has a molecular formula of C4H3BrO3 and a molecular weight of 178.96900 . It is the focus of numerous research studies due to its unique physical and chemical properties.


Synthesis Analysis

The synthesis of this compound involves various chemical routes. One such route involves the transformation of furfural via photooxidation, which yields a significant amount of 5-hydroxy-2(5H)-furanone .


Molecular Structure Analysis

The molecular structure of this compound consists of a furanone ring with bromine and hydroxyl substituents . The exact mass of the molecule is 177.92700 .

Scientific Research Applications

Biomass Conversion and Polymer Synthesis

  • Sustainable Chemical Feedstock : The derivative 5-Hydroxymethylfurfural (HMF), produced from plant biomass, is identified as a versatile platform chemical for the chemical industry. Its conversion from hexose carbohydrates and lignocellulose marks a move towards renewable sources over non-renewable hydrocarbons. HMF and its derivatives, including furan dicarboxylic acids and dimethylfuran, are pivotal in synthesizing polymers, fuels, and various functional materials, presenting a sustainable alternative to traditional petrochemical feedstocks (Chernyshev, Kravchenko, & Ananikov, 2017).

  • Biocatalytic Valorization : The inherent instability of furans like HMF poses challenges for synthetic modifications, often leading to byproducts and waste. Biocatalysis emerges as a promising solution due to the high selectivity of enzymes under mild conditions. This approach offers a green alternative for furan valorization, including detoxification and selective synthesis processes, highlighting the potential for more sustainable and efficient production methods (Domínguez de María & Guajardo, 2017).

Advancements in Catalysis and Material Science

  • Catalytic Transformation : Recent progress in the catalytic conversion of biomass-derived furans to valuable chemicals and fuels is reviewed. These transformations are essential for efficient biomass utilization and reducing environmental impact. The development of new catalytic systems, particularly those combining Lewis and Bronsted acidity, is crucial for enhancing the selectivity and yield of furan products, paving the way for commercial applications (Zhao et al., 2021).

  • Green Chemistry and Solvent Selection : The production of furanic derivatives from sugars emphasizes the importance of selecting appropriate solvents for enhancing process productivity and sustainability. The use of green solvents and the application of selection guides and COSMO-RS predictions for solvent screening are discussed, underlining the need for environmentally friendly and efficient extraction methods for furan production (Esteban, Vorholt, & Leitner, 2020).

Future Directions

The future directions for the study of 3-Bromo-4-hydroxy-5H-furan-2-one could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, a study has shown that the introduction of silyl groups to a similar compound, 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One, can adjust both the potency and selectivity of the compound, suggesting potential for the design of novel silicon-based anticancer drugs .

Properties

IUPAC Name

4-bromo-3-hydroxy-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrO3/c5-3-2(6)1-8-4(3)7/h6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSNXNHYJXRNAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=O)O1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716040
Record name 3-Bromo-4-hydroxyfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21151-51-9
Record name 3-Bromo-4-hydroxyfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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